5-(4-methoxyphenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione
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Overview
Description
5-(4-methoxyphenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione is a complex organic compound that features a cyclohexane ring, a benzimidazole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione likely involves multiple steps, including the formation of the benzimidazole ring, the introduction of the methoxyphenyl group, and the cyclohexane-1,3-dione framework. Typical reaction conditions might include:
Formation of Benzimidazole: Condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Introduction of Methoxyphenyl Group: Electrophilic aromatic substitution or coupling reactions.
Cyclohexane-1,3-dione Formation: Aldol condensation or Michael addition reactions.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the benzimidazole moiety or the cyclohexane ring.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science:
Biology
Biological Activity: Investigation into its potential as a pharmaceutical agent, including antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration of its efficacy and safety as a therapeutic compound.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole structures.
Cyclohexane-1,3-dione Derivatives: Compounds with similar cyclohexane-1,3-dione frameworks.
Uniqueness
The unique combination of the methoxyphenyl group, benzimidazole moiety, and cyclohexane-1,3-dione structure might confer specific properties that are not present in other similar compounds, such as enhanced biological activity or unique chemical reactivity.
Properties
Molecular Formula |
C20H24N2O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C20H24N2O3/c1-25-14-8-6-12(7-9-14)13-10-17(23)19(18(24)11-13)20-21-15-4-2-3-5-16(15)22-20/h6-9,13,15-16,23H,2-5,10-11H2,1H3,(H,21,22) |
InChI Key |
KOSAJZNPRZZIGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C3=NC4CCCCC4N3)O |
Origin of Product |
United States |
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